molecular formula C33H64N2O17 B7803314 BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH

BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH

Cat. No.: B7803314
M. Wt: 760.9 g/mol
InChI Key: XVXYROTZGDXZQS-UHFFFAOYSA-N
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Description

BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH is a polyethylene glycol (PEG)-based derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a carboxylic acid terminus. The compound’s structure includes an 11-unit PEG spacer, which enhances hydrophilicity, reduces immunogenicity, and improves biocompatibility, making it valuable in bioconjugation, drug delivery, and nanotechnology applications .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H64N2O17/c1-33(2,3)52-32(39)35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-50-26-24-48-22-20-46-18-16-44-14-12-42-10-8-40-6-4-34-30(36)28-51-29-31(37)38/h4-29H2,1-3H3,(H,34,36)(H,35,39)(H,37,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXYROTZGDXZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H64N2O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH typically involves the following steps:

  • Boc Protection: : The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

  • PEGylation: : The protected amine is then reacted with a PEG11 spacer, which is activated using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form the PEGylated amine.

  • Carboxylation: : The PEGylated amine is further reacted with an activated carboxylic acid derivative, such as succinic anhydride, to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the synthesis of This compound is scaled up using reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling steps.

Chemical Reactions Analysis

Types of Reactions

BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH: can undergo various chemical reactions, including:

  • Deprotection: : The Boc group can be removed using trifluoroacetic acid (TFA) to expose the free amine.

  • Amide Bond Formation: : The amine group can react with activated carboxylic acids to form amide bonds.

  • Esterification: : The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.

Common Reagents and Conditions

  • Deprotection: : TFA, dichloromethane (DCM) as solvent, room temperature.

  • Amide Bond Formation: : DCC, N-hydroxysuccinimide (NHS), room temperature.

  • Esterification: : Acid catalysts (e.g., sulfuric acid), reflux conditions.

Major Products Formed

  • Deprotection: : Free amine group.

  • Amide Bond Formation: : Amide-linked products.

  • Esterification: : Ester derivatives.

Scientific Research Applications

Drug Delivery Systems

BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH is primarily employed in the development of drug delivery systems due to its biocompatibility and ability to enhance solubility. The PEG component provides hydrophilicity, which improves the pharmacokinetics of therapeutic agents.

Case Study:
A study demonstrated that conjugating this compound with anticancer drugs significantly improved their bioavailability and reduced systemic toxicity. The PEGylated drug exhibited prolonged circulation time in vivo, enhancing therapeutic efficacy against tumors .

ApplicationBenefitsReferences
Anticancer drug deliveryImproved solubility, reduced toxicity
Peptide drug formulationEnhanced stability and bioavailability

Bioconjugation

The presence of amine groups in this compound facilitates bioconjugation with proteins, antibodies, or other biomolecules. This property is exploited to create targeted therapies and diagnostic agents.

Case Study:
In a recent application, researchers successfully conjugated this compound with monoclonal antibodies, resulting in targeted delivery of imaging agents to cancer cells. This approach allowed for enhanced imaging contrast in diagnostic procedures .

ApplicationBenefitsReferences
Targeted therapyImproved specificity for cancer cells
Diagnostic imagingEnhanced contrast and accuracy

Biomaterials Development

This compound is also utilized in the fabrication of biomaterials for tissue engineering and regenerative medicine. Its properties allow for the creation of hydrogels that mimic natural extracellular matrices.

Case Study:
A study focused on developing a hydrogel using this compound demonstrated its potential for supporting cell growth and differentiation in tissue engineering applications. The hydrogel exhibited favorable mechanical properties and biocompatibility, making it suitable for various regenerative applications .

ApplicationBenefitsReferences
Tissue engineeringSupports cell growth, mimics ECM
Regenerative medicineBiocompatible scaffolds for repair

Mechanism of Action

The compound exerts its effects through its functional groups:

  • Amine Group: : Can interact with various biomolecules through ionic and hydrogen bonding.

  • PEG Spacer: : Provides flexibility and solubility, enhancing the bioavailability of conjugated molecules.

  • Carboxylic Acid Group: : Can form ester or amide bonds, facilitating the attachment of drugs or biomolecules.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C29H57NO15 (assuming alignment with ’s Boc-amido-PEG11-CH2CO2H; discrepancies in the terminal group nomenclature require clarification).
  • Molecular Weight : 659.8 g/mol .
  • Functional Groups : Boc-protected amine (stable under basic/neutral conditions, cleavable via acids like TFA) and a carboxylic acid (enables conjugation with amines via carbodiimide chemistry).
  • Applications: Intermediate in peptide synthesis, PEGylation of proteins, and nanoparticle functionalization.

PEG Chain Length Variants

Compounds with varying PEG chain lengths (n = 1–12) share the Boc-amido and carboxylic acid termini but differ in solubility, steric effects, and pharmacokinetics. Data from Apinnotech’s catalog () highlight trends:

PEG Units (n) Molecular Formula Molecular Weight (g/mol) Solubility (Trend) Applications
1 C9H17NO5 219.2 Moderate Small-molecule conjugation
6 C19H37NO10 439.5 High Antibody-drug conjugates
11 C29H57NO15 659.8 Very High Prolonged-circulation therapeutics
12 C31H61NO16 703.8 Very High Nanocarrier systems

Key Findings :

  • Longer PEG chains (n ≥ 8) significantly improve aqueous solubility and extend plasma half-life due to reduced renal clearance.
  • Shorter chains (n ≤ 4) are preferred for applications requiring minimal steric hindrance, such as small-molecule labeling .

Functional Group Modifications

Boc-Protected vs. Free Amine Variants
  • BocNH-PEG11-CH2COOH : Requires acidic deprotection (e.g., TFA) to expose the amine for conjugation. Offers controlled reactivity during stepwise synthesis .
  • NH2-PEG11-COOH : Directly reactive but prone to oxidation or undesired side reactions without protection.
Carboxylic Acid vs. Ester Termini
  • BocNH-PEG11-CH2CO2H : Carboxylic acid allows conjugation under mild conditions (e.g., EDC/NHS chemistry).
  • BocNH-PEG11-CH2CO2Me : Methyl ester requires hydrolysis for activation, adding synthetic steps .

Physicochemical Properties

provides pKa data for structurally related compounds, which inform reactivity:

Compound pKa (Carboxylic Acid) Stability Notes
NH2CH2CH2COO- 1.23 High acidity; prone to deprotonation in physiological pH
NHCH2CH2COOH- 3.33 Moderate acidity; suitable for conjugation at pH 6–8
BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH (Inferred) ~3.5–4.0 (estimated) Stable in neutral buffers; reactive toward amines at slightly acidic pH

Implications :

  • The carboxylic acid group in BocNH-PEG11 derivatives is expected to exhibit a pKa ~3.5–4.0, aligning with smaller analogs in . This ensures efficient conjugation in common bioconjugation buffers (pH 7–8) .

Biological Activity

BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH is a polyethylene glycol (PEG)-based compound with significant implications in biomedical applications, particularly in drug delivery systems and nanotechnology. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

Chemical Composition:

  • Molecular Formula: C29H60N2O13
  • Molecular Weight: 644.79 g/mol
  • CAS Number: 890091-42-6

Physical Appearance:

  • The compound is typically presented as a colorless viscous liquid or solid, depending on the formulation and storage conditions.

Storage Conditions:

  • Recommended storage at -18°C, protected from light to maintain stability and efficacy.

Biological Activity

This compound exhibits several biological activities that are crucial for its application in medical research:

  • Drug Delivery:
    • The PEG moiety enhances solubility and biocompatibility, making it an excellent candidate for drug delivery systems. It facilitates the encapsulation of therapeutic agents, improving their pharmacokinetics and bioavailability.
  • Cell Culture Applications:
    • This compound has been utilized in cell culture studies to create functionalized surfaces that promote cell adhesion and growth. The carboxylic acid group allows for further conjugation with biomolecules, enhancing cellular interactions.
  • Nanotechnology:
    • In nanotechnology, this compound serves as a linker in the synthesis of nanoparticles. Its ability to modify surfaces contributes to the development of targeted drug delivery systems that can improve therapeutic outcomes.

Case Studies

  • Drug Release Studies:
    • A study demonstrated that this compound-modified nanoparticles exhibited controlled release profiles for anticancer drugs, significantly enhancing the therapeutic index compared to conventional formulations .
StudyDrugRelease Profile
DoxorubicinSustained over 48 hoursImproved efficacy with reduced side effects
PaclitaxelControlled releaseEnhanced targeting to cancer cells
  • Cell Adhesion Assays:
    • Research indicated that surfaces modified with this compound supported increased adhesion of mesenchymal stem cells, suggesting potential applications in tissue engineering .

Mechanistic Insights

The biological activity of this compound can be attributed to:

  • Hydrophilicity: The PEG component provides solubility in aqueous environments, facilitating interactions with biological systems.
  • Functional Groups: The presence of amine and carboxylic acid groups allows for versatile chemical modifications, enabling the attachment of various bioactive molecules.

Applications in Biomedical Research

This compound finds applications across various domains:

  • Ligand Development: Used in synthesizing ligands for targeted therapies.
  • Polypeptide Synthesis: Acts as a scaffold for polypeptide chains, enhancing their stability and functionality.
  • Bioconjugation: Facilitates the conjugation of drugs to antibodies or other targeting moieties, improving specificity in therapeutic applications .

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